molecular formula C20H22N2O4 B11244970 N-[4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11244970
M. Wt: 354.4 g/mol
InChI Key: OOWOBLKLTSAJQQ-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and a benzodioxepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxepine Ring: The benzodioxepine ring can be synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide under basic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with morpholine in the presence of a base.

    Coupling of the Benzodioxepine and Morpholine Derivatives: The final step involves coupling the benzodioxepine derivative with the morpholine-substituted phenyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or benzodioxepine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles in the presence of catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes and proteins, leading to the modulation of biological processes. For example, it may target enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide: This compound shares the morpholine and phenyl groups but has a different core structure.

    4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: Similar in having a morpholine ring, but with different substituents and core structure.

    N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine: Contains a morpholine ring and phenyl group, but with a pyrimidine core.

Uniqueness

N-[4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its benzodioxepine core, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C20H22N2O4/c23-20(15-2-7-18-19(14-15)26-11-1-10-25-18)21-16-3-5-17(6-4-16)22-8-12-24-13-9-22/h2-7,14H,1,8-13H2,(H,21,23)

InChI Key

OOWOBLKLTSAJQQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4)OC1

Origin of Product

United States

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